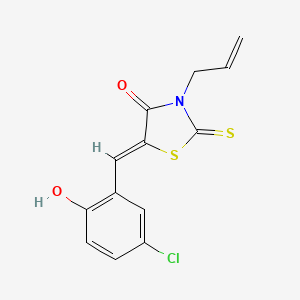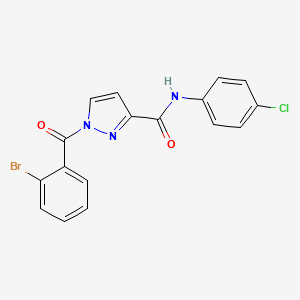
1-(2-methoxy-5-methylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone
説明
1-(2-methoxy-5-methylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMMP is a synthetic compound that belongs to the class of pyrrolidinones, which are known for their pharmacological properties.
作用機序
The exact mechanism of action of 1-(2-methoxy-5-methylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. 1-(2-methoxy-5-methylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone has been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain, and the sigma receptor, which is involved in the regulation of mood and cognition. 1-(2-methoxy-5-methylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone has also been found to enhance the release of dopamine and serotonin in certain brain regions, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
1-(2-methoxy-5-methylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone has been shown to produce a range of biochemical and physiological effects in animal models. These include analgesia, anticonvulsant activity, sedation, and hypothermia. 1-(2-methoxy-5-methylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone has also been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
実験室実験の利点と制限
One of the main advantages of using 1-(2-methoxy-5-methylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone in lab experiments is its potent analgesic and anticonvulsant effects, which make it a valuable tool for studying pain and epilepsy. However, there are also some limitations to using 1-(2-methoxy-5-methylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone in lab experiments. For example, 1-(2-methoxy-5-methylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone has a short half-life and is rapidly metabolized in the body, which can make it difficult to maintain consistent levels of the compound over time. In addition, 1-(2-methoxy-5-methylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone has been found to produce some side effects, such as sedation and hypothermia, which can complicate experimental results.
将来の方向性
There are several future directions for research on 1-(2-methoxy-5-methylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone. One area of interest is the development of new medications based on the structure of 1-(2-methoxy-5-methylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone that exhibit improved pharmacological properties, such as longer half-lives and reduced side effects. Another area of interest is the study of the molecular mechanisms underlying the analgesic and anticonvulsant effects of 1-(2-methoxy-5-methylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone, which could lead to the development of new treatments for pain and epilepsy. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-methoxy-5-methylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone, as well as its potential applications in other fields, such as neurodegenerative diseases and psychiatric disorders.
科学的研究の応用
1-(2-methoxy-5-methylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. 1-(2-methoxy-5-methylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone has been shown to exhibit potent analgesic and anticonvulsant effects in animal models, making it a promising candidate for the development of new pain and epilepsy medications. In addition, 1-(2-methoxy-5-methylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone has been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and behavior.
特性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12-5-6-15(22-2)14(9-12)19-11-13(10-16(19)20)17(21)18-7-3-4-8-18/h5-6,9,13H,3-4,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSHJWYQNZMRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)-5-(2-nitrophenyl)-2-furamide](/img/structure/B4757441.png)
![N-[2-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B4757448.png)
![N-1,3-benzodioxol-5-yl-2-cyano-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4757455.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4757457.png)
![2-(methylthio)-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4757473.png)
![4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine](/img/structure/B4757476.png)
![1-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-3-methylpiperidine](/img/structure/B4757496.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4757504.png)
![N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4757506.png)

![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4757532.png)
![methyl {5-[3-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4757536.png)
